molecular formula C14H10N2OS B2729926 N-quinolin-3-ylthiophene-2-carboxamide CAS No. 258338-63-5

N-quinolin-3-ylthiophene-2-carboxamide

Cat. No. B2729926
CAS RN: 258338-63-5
M. Wt: 254.31
InChI Key: JDRUHELATNKNIQ-UHFFFAOYSA-N
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Description

“N-quinolin-3-ylthiophene-2-carboxamide” is a small molecule with the molecular formula C14H10N2OS. It belongs to the class of quinoline-3-carboxamides . Quinoline-3-carboxamides have been studied for their potential anti-proliferative properties and their role as apoptotic inducers and Pim-1 kinase inhibitors .


Synthesis Analysis

The synthesis of quinoline-3-carboxamides is not fully elucidated and is widely debated . Classical synthesis protocols have been used for the construction of the principal quinoline scaffold. These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation .


Molecular Structure Analysis

Quinoline-3-carboxamides are known to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family kinases. The quinoline nitrogen is shown to bind to the hinge region of the kinases, making them competitive inhibitors of adenosine triphosphate (ATP) .


Chemical Reactions Analysis

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development. Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .

Safety and Hazards

The safety and hazards associated with “N-quinolin-3-ylthiophene-2-carboxamide” are not fully known. More research is needed to fully understand the safety profile of this compound .

Future Directions

Quinoline-3-carboxamides, such as “N-quinolin-3-ylthiophene-2-carboxamide”, have shown promise in various fields, including as potential anti-proliferative agents . Future research could focus on further elucidating the synthesis, mechanism of action, and safety profile of these compounds. Additionally, more studies are needed to explore the potential therapeutic applications of these compounds .

properties

IUPAC Name

N-quinolin-3-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-14(13-6-3-7-18-13)16-11-8-10-4-1-2-5-12(10)15-9-11/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRUHELATNKNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-quinolin-3-ylthiophene-2-carboxamide

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